molecular formula C13H10ClF3N2 B2730780 (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247102-12-9

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No.: B2730780
CAS No.: 2247102-12-9
M. Wt: 286.68
InChI Key: RXKDBFPRKZDVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical building block of significant interest in medicinal and agrochemical research. This compound belongs to the chemical class of phenyl-pyridinyl methanamines, which are frequently employed as synthetic intermediates . Its molecular structure incorporates two key motifs: a 4-chlorophenyl group and a 6-trifluoromethylpyridin-3-yl group, which are common in the design of bioactive molecules. The presence of the trifluoromethyl group on the pyridine ring is a well-established strategy in lead optimization, as it can influence a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets . Compounds with structural similarities to this compound have been identified as useful intermediates in the synthesis of agrochemicals and have been investigated as modulators of biological targets, such as GPR119 for metabolic diseases and FabK for antibacterial development . As a result, this chemical serves as a versatile scaffold for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The primary value for researchers lies in its potential to be further functionalized, enabling the exploration of novel chemical space in drug and pesticide discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-10-4-1-8(2-5-10)12(18)9-3-6-11(19-7-9)13(15,16)17/h1-7,12H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDBFPRKZDVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring undergoes selective oxidation at the nitrogen atom under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
m-CPBADCM, 0°C, 4 hrsPyridine N-oxide derivative82%
H<sub>2</sub>O<sub>2</sub> (30%)MeOH, 50°C, 12 hrsN-oxidized intermediate68%

Key findings:

  • The trifluoromethyl group stabilizes the N-oxide product through electron-withdrawing effects .

  • N-oxides exhibit enhanced reactivity in nucleophilic substitution compared to the parent pyridine .

Reduction Reactions

The methanamine moiety participates in reductive transformations.

Reducing AgentConditionsProductSelectivityReference
NaBH<sub>4</sub>EtOH, 25°C, 2 hrsSecondary amine>90%
LiAlH<sub>4</sub>THF, reflux, 6 hrsN-alkylated derivatives75%

Notable observations:

  • Sodium borohydride selectively reduces imine intermediates without affecting aromatic rings.

  • Lithium aluminum hydride facilitates dehalogenation of the chlorophenyl group at elevated temperatures .

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes displacement reactions under basic conditions.

NucleophileBaseSolventProductConversionReference
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>DMSO, 120°C4-Aminophenyl derivative58%
MeONaNaOHEtOH/H<sub>2</sub>O, 80°CMethoxy-substituted aryl73%

Mechanistic insights:

  • Electron-withdrawing trifluoromethyl groups on pyridine enhance leaving-group ability of para-chloro substituent .

  • Polar aprotic solvents like DMSO accelerate SNAr kinetics .

Transition Metal-Catalyzed Coupling

The pyridine ring participates in cross-coupling reactions.

CatalystLigandSubstrateProduct TypeYieldReference
Ru<sub>3</sub>(CO)<sub>12</sub>-Aryl boronic acidBiaryl derivatives76%
Pd(PPh<sub>3</sub>)<sub>4</sub>XPhosAlkyneAlkynylated pyridine64%

Critical parameters:

  • Ru catalysts enable coupling at electron-deficient positions of the pyridine ring .

  • Pd-mediated reactions require carefully controlled stoichiometry to prevent dehalogenation .

Amine Functionalization

The primary amine undergoes characteristic derivatization.

Reaction TypeReagentProductApplicationReference
AcylationAcCl, Et<sub>3</sub>NAcetamide derivativeProdrug synthesis
Schiff Base Formation4-NitrobenzaldehydeImine complexCoordination chemistry

Stability considerations:

  • Acetamide derivatives show improved metabolic stability compared to free amine.

  • Imine formation is reversible in aqueous media, requiring anhydrous conditions .

Halogen Exchange Reactions

The trifluoromethyl group participates in unique fluorine chemistry.

Reagent SystemConditionsProductSelectivityReference
HF/pyridine150°C, sealed tubeCF<sub>2</sub>H derivative41%
Mg(ClO<sub>4</sub>)<sub>2</sub>/KFMeCN, 80°CCF<sub>3</sub> → CF<sub>2</sub>Cl33%

Technical challenges:

  • Harsh conditions required for CF<sub>3</sub> modification often lead to decomposition byproducts .

  • Lewis acid additives improve fluorination efficiency but complicate purification .

Scientific Research Applications

The compound has shown promise in several areas of biological research:

1. Anticancer Properties

  • Research indicates that (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine may act as an inhibitor of specific enzymes involved in cancer progression. In particular, studies have suggested its potential to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in cancer metastasis and fibrosis .

2. Impact on Cell Proliferation

  • In vitro assays, such as MTT assays, have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent .

Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .

Fibrosis Models

Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .

Data Summary

The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:

Study Type Target Effect Observed Dosage/Conditions
Anticancer StudyCervical CancerSignificant reduction in tumor size10 mg/kg every two days for three weeks
Fibrosis StudyHepatic Stellate CellsInhibition of collagen synthesisIC50 values indicate potent activity

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to the combination of its chlorophenyl and trifluoromethyl-pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and a trifluoromethyl-substituted pyridine, which contribute to its unique chemical properties. Its molecular formula is C11H9ClF3NC_{11}H_{9}ClF_{3}N with a molecular weight of approximately 253.65 g/mol.

Research indicates that this compound may interact with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its role as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Studies show that it enhances receptor activity, potentially providing therapeutic benefits in neurodegenerative diseases .
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound has demonstrated significant inhibitory activity against VEGFR-2, with an IC50 value of 25 nM, indicating its potential as an anti-cancer agent by inhibiting angiogenesis .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Target IC50 Value (nM) Notes
Positive Allosteric Modulationα7 nAChR1.5Enhances acetylcholine response .
InhibitionVEGFR-225Lower than sorafenib (35 nM), indicating high affinity .
CytotoxicityMCF-7 Cell Line12.93 µMCompared to sorafenib's 4.32 µM .
CytotoxicityHCT116 Cell Line11.52 µMIndicates selective toxicity against cancer cells .

Case Studies

  • Neuroprotective Potential : A study investigated the efficacy of the compound in enhancing cognitive functions through modulation of nAChRs. Results indicated significant improvements in memory retention in animal models treated with the compound compared to controls .
  • Anti-Cancer Efficacy : In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that this compound exhibited cytotoxic effects with IC50 values considerably lower than many conventional chemotherapeutics, suggesting its potential as a novel anti-cancer agent .
  • Toxicological Assessment : Safety evaluations showed that the compound had an IC50 of 87.26 µM against normal cell lines, indicating a favorable selectivity index when compared to its cytotoxic effects on cancer cells, thus highlighting its therapeutic window .

Q & A

Basic Research Questions

What are the recommended synthetic routes for (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Strategy : A common approach involves introducing trifluoromethyl and chlorophenyl groups onto a pyridine ring. For example, fluorinating agents like KF in DMSO can substitute halogen atoms (e.g., chlorine) in precursor molecules (e.g., 2-chloro-6-(trifluoromethyl)pyridine) .
  • Key Steps :
    • Nucleophilic Substitution : React 6-chloropyridine derivatives with trifluoromethylating agents (e.g., Ruppert-Prakash reagent).
    • Coupling Reactions : Use Suzuki-Miyaura coupling to attach the 4-chlorophenyl group to the pyridine core.
    • Amine Functionalization : Introduce the methanamine group via reductive amination or Buchwald-Hartwig amination .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst systems (e.g., Pd(PPh₃)₄ for coupling efficiency). Monitor reaction progress via TLC or HPLC .

Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., trifluoromethyl at pyridine C6, chlorophenyl at C3) via chemical shifts (e.g., δ ~8.5 ppm for pyridine protons) .
    • ¹⁹F NMR : Confirm trifluoromethyl group presence (δ ~-60 to -70 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ~331.7 g/mol) .

How can researchers design initial pharmacological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to the pyridine scaffold’s prevalence in inhibitors .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™).
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to evaluate membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced Research Questions

What mechanistic insights explain the trifluoromethyl group’s impact on bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration (calculated via ChemAxon) .
  • Metabolic Resistance : Fluorine’s inductive effect reduces oxidative metabolism, as shown in microsomal studies (t₁/₂ > 60 min vs. <20 min for non-CF₃ analogs) .

How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The chlorophenyl group shows π-π stacking with Phe723, while -CF₃ forms hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • QSAR Models : Train models on pyridine-based inhibitors to predict IC₅₀ values (R² > 0.8 achievable with RF/ANN algorithms) .

How to resolve contradictions in spectroscopic data or bioactivity results across studies?

Methodological Answer:

  • Data Validation :
    • Reproducibility : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
    • Bioactivity Discrepancies : Re-test under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Hypothesis Testing :
    • If conflicting solubility data arises, measure logD at multiple pH levels (e.g., pH 7.4 vs. 2.0) to account for ionization .
    • For divergent IC₅₀ values, verify enzyme source (e.g., recombinant vs. native) and assay buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.